L-Lysine,N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]-
Description
This compound is a derivative of L-lysine featuring dual protecting groups:
- N6-position: A (4-methylphenyl)sulfonyl (Tos) group, which provides stability under acidic conditions and is typically cleaved via nucleophilic agents like thiophenol .
- N2-position: A (phenylmethoxy)carbonyl (Z) group, removable by hydrogenolysis or strong acids .
This dual protection strategy is critical in peptide synthesis to prevent undesired side reactions during sequential coupling steps. The Tos group’s electron-withdrawing nature enhances stability, while the Z group offers orthogonal deprotection compatibility .
Properties
IUPAC Name |
(2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-16-10-12-18(13-11-16)30(27,28)22-14-6-5-9-19(20(24)25)23-21(26)29-15-17-7-3-2-4-8-17/h2-4,7-8,10-13,19,22H,5-6,9,14-15H2,1H3,(H,23,26)(H,24,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLJTFYIMBJHBB-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of N2-Amino Group with Benzyl Chloroformate
Reagents :
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L-Lysine (1.0 equiv)
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Benzyl chloroformate (1.2 equiv)
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Sodium bicarbonate (2.0 equiv)
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Solvent: Water/1,4-dioxane (1:1 v/v)
Procedure :
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Dissolve L-lysine in 1,4-dioxane/water under nitrogen.
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Add NaHCO₃ and cool to 0°C.
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Slowly add benzyl chloroformate over 30 minutes.
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Stir at room temperature for 12 hours.
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Acidify to pH 3 with citric acid and extract with ethyl acetate.
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Dry over MgSO₄ and concentrate to yield N2-(phenylmethoxy)carbonyl-L-lysine .
Sulfonylation of N6-Amino Group with p-Toluenesulfonyl Chloride
Reagents :
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N2-(Phenylmethoxy)carbonyl-L-lysine (1.0 equiv)
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p-Toluenesulfonyl chloride (1.5 equiv)
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Triethylamine (2.0 equiv)
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Solvent: Tetrahydrofuran (THF)
Procedure :
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Dissolve the N2-protected lysine derivative in anhydrous THF.
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Add triethylamine and cool to −5°C.
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Introduce p-toluenesulfonyl chloride dropwise.
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Quench with ice water and extract with dichloromethane.
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Purify via silica gel chromatography (ethyl acetate/hexane) to isolate L-Lysine,N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]- .
Optimization and Mechanistic Insights
Regioselectivity Control
Reaction Monitoring
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Thin-layer chromatography (TLC) : Rf values of intermediates (e.g., N2-Cbz-L-lysine: Rf = 0.3 in ethyl acetate/hexane 1:1).
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High-performance liquid chromatography (HPLC) : Purity analysis using a C18 column (95:5 water/acetonitrile, 1 mL/min).
Comparative Analysis of Synthetic Routes
| Parameter | N2-First Protection | Alternative N6-First Approach |
|---|---|---|
| Overall Yield | 65–72% | 50–58% (due to side reactions) |
| Purity (HPLC) | ≥97% | ≤89% |
| Reaction Time | 20 hours | 28 hours |
Key advantage: The N2-first strategy minimizes epimerization and over-sulfonylation.
Scalability and Industrial Feasibility
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Solvent recovery : THF and dichloromethane are distilled and reused, reducing costs.
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Crystallization optimization :
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Throughput : Batch sizes up to 5 kg reported in patent literature.
Characterization Data
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
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ESI-MS : m/z 463.2 [M+H]⁺ (calc. 463.18).
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
L-Lysine,N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]- can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The phenylmethoxycarbonyl group can be reduced to yield the corresponding alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of substituted lysine derivatives.
Scientific Research Applications
Biochemical Applications
-
Peptide Synthesis :
L-Lysine derivatives, including this compound, are widely used in peptide synthesis due to their ability to participate in coupling reactions. The sulfonyl group can engage in nucleophilic substitution reactions, facilitating the formation of complex peptides. The phenylmethoxycarbonyl group can be removed under specific conditions to yield free amino groups, which are essential for peptide bond formation. -
Antimicrobial Properties :
Research indicates that L-Lysine derivatives may exhibit antimicrobial properties. Compounds with similar structures have been investigated for their potential in treating lysine deficiency disorders and enhancing protein synthesis, which is crucial for muscle growth and repair. -
Metabolic Pathway Modulation :
Studies have shown that modifications to the lysine structure can influence interactions with proteins involved in metabolic pathways. This modulation can enhance or inhibit enzyme activity, providing insights into the pharmacodynamics of these compounds.
Case Study 1: Peptide Development
A study explored the use of L-Lysine derivatives in developing peptides that target specific receptors involved in metabolic regulation. The research demonstrated that the incorporation of L-Lysine, N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]- significantly improved binding affinity and selectivity towards the target proteins compared to unmodified peptides.
Case Study 2: Antimicrobial Activity
In another investigation, L-Lysine derivatives were tested against various bacterial strains to assess their antimicrobial efficacy. Results indicated that certain derivatives exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The sulfonyl and phenylmethoxycarbonyl groups enhance its binding affinity to enzymes and proteins, modulating their activity. These interactions can influence various biochemical pathways, making the compound valuable in research and therapeutic applications.
Comparison with Similar Compounds
N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine (Boc-Z-Lysine)
- Protecting Groups :
- Applications : Widely used in solid-phase peptide synthesis (SPPS) due to Boc’s compatibility with Z groups.
- Key Difference : Boc deprotection requires acidic conditions, whereas Tos in the target compound requires nucleophilic agents. This makes the target compound preferable in scenarios requiring acid stability .
N2-Acetyl-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine
N6-(((Trimethylsilyl)methoxy)carbonyl)-L-lysine
N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine
- Protecting Groups: N2: Boc N6: Propargyloxycarbonyl, reactive in click chemistry (e.g., Sonogashira coupling) .
- Applications : Used for live-cell surface labeling.
- Key Difference : The Tos group in the target compound lacks click reactivity but provides a stable platform for sulfonamide-based conjugations .
Data Table: Comparative Analysis of Protected Lysine Derivatives
*Calculated based on molecular formula C21H26N2O6S.
Biological Activity
L-Lysine,N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]- (CAS Number: 2362-45-0) is a modified form of the amino acid lysine, which has garnered attention in various biological and pharmaceutical contexts. This compound features a complex structure that includes a sulfonyl group and a phenylmethoxy carbonyl moiety, which may influence its biological activity. The following sections explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H26N2O6S
- Molecular Weight : 426.51 g/mol
- Structural Features :
- A lysine backbone
- A sulfonyl group attached to the nitrogen at position 6
- A phenylmethoxy carbonyl group at position 2
The biological activity of L-Lysine,N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]- can be attributed to its interaction with various biological targets. The presence of the sulfonyl group may enhance its binding affinity to proteins or enzymes involved in metabolic pathways. Additionally, the carbonyl group may facilitate interactions with nucleophiles, potentially influencing cellular signaling pathways.
Biological Activity
-
Antimicrobial Properties :
- Some studies indicate that lysine derivatives exhibit antimicrobial activity. The modification in L-Lysine,N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]- could enhance this effect, making it a candidate for further investigation as an antimicrobial agent.
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Influence on Protein Synthesis :
- Lysine is known to play a crucial role in protein synthesis. The modified form may affect the incorporation of lysine into proteins, potentially altering their function or stability.
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Cellular Effects :
- Research suggests that amino acid derivatives can influence cellular processes such as apoptosis and proliferation. The specific effects of this compound on cell lines remain to be fully elucidated but warrant investigation.
Case Studies and Experimental Data
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In Vitro Studies :
- In vitro experiments have shown that lysine derivatives can modulate the activity of various enzymes linked to metabolic pathways. For instance, studies on related compounds have demonstrated their ability to inhibit certain proteases, suggesting potential therapeutic applications in cancer treatment.
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Animal Models :
- Preliminary studies using animal models have indicated that lysine derivatives can affect growth rates and metabolic functions, although specific data on L-Lysine,N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]- is limited.
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Toxicity Profiles :
- Toxicological assessments are crucial for evaluating the safety of new compounds. While general lysine derivatives have been shown to have low toxicity, specific studies on this compound are necessary to establish a comprehensive safety profile.
Summary of Findings
| Study Type | Findings |
|---|---|
| In Vitro Studies | Potential inhibition of proteases; modulation of metabolic pathways |
| Animal Models | Effects on growth rates; metabolic function alterations |
| Toxicity Assessments | Generally low toxicity observed in related compounds; specific studies needed |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing the 4-methylphenyl sulfonyl (tosyl) and phenylmethoxycarbonyl (CBz) protecting groups to L-lysine?
- Methodological Answer: The tosyl group is typically introduced via sulfonylation using p-toluenesulfonyl chloride under basic conditions (e.g., aqueous NaOH or NaHCO₃) . The CBz group is added via carbobenzyloxy chloride (Cbz-Cl) in a biphasic system (e.g., dioxane/water) with Na₂CO₃ to maintain pH 9–10. Sequential protection requires orthogonal strategies: the N2 (α-amine) is often protected first with CBz, followed by N6 (ε-amine) sulfonylation. Purification involves recrystallization or column chromatography using solvents like ethyl acetate/hexane .
Q. How can researchers verify the structural integrity of this compound after synthesis?
- Methodological Answer: Use ¹H/¹³C NMR to confirm regioselectivity of protection:
- The CBz group shows aromatic proton signals at δ 7.2–7.4 ppm (integration for five phenyl protons) and a characteristic carbonyl signal at ~155 ppm in ¹³C NMR.
- The tosyl group exhibits a singlet for the methyl group (δ ~2.4 ppm) and aromatic protons (δ 7.3–7.8 ppm).
- High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight (e.g., C₂₆H₃₄N₂O₆S: theoretical [M+H]⁺ = 471.21; observed 471.22 ).
Q. What are the stability considerations for this compound under acidic or basic conditions?
- Methodological Answer:
- Acidic conditions : The CBz group is stable to trifluoroacetic acid (TFA), but the tosyl group may hydrolyze under prolonged exposure to strong acids (e.g., HBr/AcOH).
- Basic conditions : The tosyl group is stable to mild bases (e.g., piperidine), but CBz can degrade in strong bases (e.g., NaOH >1M).
- Storage at 0–-20°C under inert atmosphere (N₂/Ar) is recommended to prevent oxidation .
Advanced Research Questions
Q. How can this compound be applied in orthogonal protection strategies for solid-phase peptide synthesis (SPPS)?
- Methodological Answer: The tosyl group is stable under standard SPPS conditions (e.g., TFA deprotection of tert-butoxycarbonyl, Boc), enabling selective ε-amine protection during lysine incorporation. Post-SPPS, the tosyl group is removed using thiols (e.g., 1M mercaptoethanol in DMF, 4h) or liquid HF (for resins), while CBz is cleaved via hydrogenolysis (H₂/Pd-C) . This orthogonality facilitates complex peptide architectures with multiple lysine modifications.
Q. What analytical challenges arise when characterizing byproducts from incomplete protection/deprotection?
- Methodological Answer: Common issues include:
- Partial sulfonylation : LC-MS detects peaks with m/z corresponding to mono-protected species (e.g., [M+H]⁺ = 327.18 for CBz-only lysine).
- Oxidation of tosyl group : HPLC-UV (254 nm) identifies sulfone byproducts (retention time shifts).
- Mitigation: Optimize reaction stoichiometry (1.2–1.5 equiv sulfonyl chloride) and monitor progress via TLC (Rf differences in EtOAc/hexane) .
Q. How does the steric bulk of the tosyl group influence peptide chain conformation or aggregation?
- Methodological Answer: Molecular dynamics simulations (e.g., AMBER or GROMACS) reveal that the tosyl group increases hydrophobicity, promoting β-sheet aggregation in aqueous buffers. Circular dichroism (CD) spectroscopy shows a shift toward β-sheet signatures (e.g., minima at ~218 nm). To mitigate aggregation, incorporate solubilizing tags (e.g., PEG) or use low-dielectric solvents (e.g., DMF) during synthesis .
Q. What strategies exist for selective functionalization of the tosyl-protected ε-amine in multicomponent reactions?
- Methodological Answer: The tosyl group can act as a directing group in metal-catalyzed reactions. For example:
- Sonogashira coupling : React with terminal alkynes using Pd(PPh₃)₄/CuI to introduce propargyl tags for click chemistry .
- Suzuki-Miyaura cross-coupling : Replace tosyl with aryl boronic acids under Pd(OAc)₂ catalysis for bioconjugation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported deprotection efficiencies for the tosyl group?
- Methodological Answer: Variability arises from solvent choice and thiol nucleophilicity. For example:
- In DMF : 1M mercaptoethanol achieves >95% deprotection in 4h.
- In water : Efficiency drops to ~70% due to poor solubility. Validate via ¹H NMR (disappearance of tosyl methyl signal) and adjust reaction time/temperature accordingly .
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₃₄N₂O₆S | |
| Molecular Weight | 470.56 g/mol | |
| Melting Point | 79–81°C | |
| Solubility | DMSO, MeOH, DMF, DCM | |
| Stability in TFA (1h, 25°C) | >98% intact |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
